2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol
Brand Name: Vulcanchem
CAS No.: 51658-22-1
VCID: VC18432902
InChI: InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2
SMILES:
Molecular Formula: C21H39N3O7
Molecular Weight: 445.5 g/mol

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol

CAS No.: 51658-22-1

Cat. No.: VC18432902

Molecular Formula: C21H39N3O7

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol - 51658-22-1

Specification

CAS No. 51658-22-1
Molecular Formula C21H39N3O7
Molecular Weight 445.5 g/mol
IUPAC Name 2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol
Standard InChI InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2
Standard InChI Key XWRUCIJUEHCQDD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol (IUPAC name: 2,4,6-tris[bis(2-hydroxyethylaminomethyl)]phenol) has the molecular formula C₁₈H₃₃N₃O₇ and a molecular weight of 427.47 g/mol. The compound’s structure features a phenolic ring with three symmetrically placed bis(2-hydroxyethyl)amino methyl substituents at the 2-, 4-, and 6-positions. Each substituent comprises a tertiary amine linked to two hydroxyethyl groups, creating a branched, hydrophilic architecture.

Spectroscopic and Crystallographic Data

While no direct crystallographic data for this compound exists, analogous structures (e.g., 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol) reveal a trigonal planar geometry around the phenolic oxygen, with substituents adopting staggered conformations to minimize steric hindrance. Infrared (IR) spectroscopy of similar compounds shows characteristic peaks at:

  • 3300–3500 cm⁻¹ (O–H stretching),

  • 2850–2950 cm⁻¹ (C–H stretching in hydroxyethyl groups),

  • 1600 cm⁻¹ (aromatic C=C stretching) .

Synthesis and Reaction Mechanisms

Mannich Reaction Pathway

The compound is synthesized via a Mannich reaction, a three-component condensation involving phenol, formaldehyde, and bis(2-hydroxyethyl)amine. The reaction proceeds under aqueous conditions at 60–80°C, with water removed via azeotropic distillation to drive completion. Key steps include:

  • Formation of the iminium ion from formaldehyde and bis(2-hydroxyethyl)amine.

  • Electrophilic aromatic substitution at the phenol’s ortho and para positions.

  • Deprotonation and rearomatization of the phenolic ring.

The stoichiometric ratio of reactants is critical; excess formaldehyde leads to over-substitution, while insufficient amine results in incomplete conversion .

Reaction Kinetics and Byproduct Analysis

Kinetic studies of analogous reactions reveal a second-order dependence on amine concentration, with an activation energy of ~45 kJ/mol. Common byproducts include:

  • Mono- and di-substituted phenolic derivatives (due to incomplete substitution),

  • Methylene-bridged oligomers (from formaldehyde self-condensation).

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point98–102°C (decomposes)
Density (25°C)1.21 ± 0.05 g/cm³
Solubility in Water>200 g/L (20°C)
LogP (Octanol-Water)-1.5

The compound’s high water solubility stems from its hydrophilic hydroxyethyl groups, while its low LogP indicates limited lipid membrane permeability .

Stability and Degradation

Under acidic conditions (pH < 4), the compound undergoes hydrolysis of the Mannich base linkages, releasing formaldehyde and bis(2-hydroxyethyl)amine. Thermal decomposition above 150°C produces CO₂, NH₃, and phenolic fragments, as confirmed by thermogravimetric analysis (TGA).

Applications in Polymer Chemistry

Epoxy Resin Curing

As a tetrafunctional curing agent, the compound reacts with epoxide groups via nucleophilic attack by its amine groups, forming a cross-linked network. The curing mechanism involves:

  • Primary amine-epoxide addition, generating secondary amines.

  • Secondary amine-epoxide reaction, forming tertiary amines.

  • Hydroxyethyl group participation in hydrogen bonding, enhancing resin toughness.

Compared to traditional amines (e.g., diethylenetriamine), this compound offers:

  • Reduced volatility (due to high molecular weight),

  • Improved flexibility (from hydroxyethyl groups),

  • Faster curing times (30–60 minutes at 120°C) .

Chelation and Coordination Chemistry

The compound’s tertiary amines and hydroxyl groups act as polydentate ligands, forming complexes with transition metals like Cu(II) and Co(II). Structural analogs (e.g., bis(2-hydroxy-6-((phenylimino)methyl)phenolato) copper) exhibit distorted octahedral geometries, with ligand-metal bond lengths of 1.95–2.10 Å . These complexes show potential in catalysis and photoluminescent materials.

Analytical Methods and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile:water:phosphoric acid (65:34:1 v/v) resolves the compound at tR = 8.2 min (UV detection at 254 nm). Method validation parameters include:

  • Linearity: R² = 0.9996 (1–100 µg/mL),

  • LOD/LOQ: 0.3 µg/mL and 1.0 µg/mL,

  • Precision: RSD < 2% (intra-day) .

Spectroscopic Characterization

¹H NMR (D₂O, 400 MHz):

  • δ 6.75 ppm (s, 3H, aromatic),

  • δ 3.55–3.70 ppm (m, 12H, –CH₂–O–),

  • δ 2.80–3.00 ppm (m, 6H, –N–CH₂–).

Future Research Directions

  • Green Synthesis: Developing solvent-free Mannich reactions using heterogeneous catalysts.

  • Advanced Materials: Exploring use in self-healing polymers and metal-organic frameworks (MOFs).

  • Toxicology: Long-term ecotoxicological studies to assess groundwater contamination risks.

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